molecular formula C23H24N4O3 B10981864 N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-4-methoxy-1H-indole-2-carboxamide

N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-4-methoxy-1H-indole-2-carboxamide

Cat. No.: B10981864
M. Wt: 404.5 g/mol
InChI Key: WDDFTFHHYHFQGU-UHFFFAOYSA-N
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Description

N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-4-methoxy-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-4-methoxy-1H-indole-2-carboxamide typically involves the coupling of tryptamine derivatives with carboxylic acids. One common method is the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling reaction. This reaction involves the activation of the carboxyl group of the acid, which then reacts with the amino group of the tryptamine derivative to form the amide bond .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-4-methoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the indole nitrogen or the carboxamide group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-4-methoxy-1H-indole-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-4-methoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-4-methoxy-1H-indole-2-carboxamide is unique due to its specific structural features, such as the presence of both indole and carboxamide groups. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .

Properties

Molecular Formula

C23H24N4O3

Molecular Weight

404.5 g/mol

IUPAC Name

N-[3-[2-(1H-indol-3-yl)ethylamino]-3-oxopropyl]-4-methoxy-1H-indole-2-carboxamide

InChI

InChI=1S/C23H24N4O3/c1-30-21-8-4-7-19-17(21)13-20(27-19)23(29)25-12-10-22(28)24-11-9-15-14-26-18-6-3-2-5-16(15)18/h2-8,13-14,26-27H,9-12H2,1H3,(H,24,28)(H,25,29)

InChI Key

WDDFTFHHYHFQGU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=C(N2)C(=O)NCCC(=O)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

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